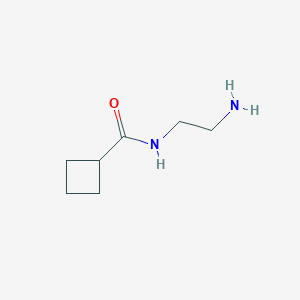

N-(2-Aminoethyl)cyclobutanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-4-5-9-7(10)6-2-1-3-6/h6H,1-5,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKSSQRWGWLBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588490 | |

| Record name | N-(2-Aminoethyl)cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953721-33-0 | |

| Record name | N-(2-Aminoethyl)cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance of the Cyclobutane Core in Contemporary Chemical Systems

The cyclobutane (B1203170) ring, a four-membered carbocycle, is a compelling structural unit in modern chemistry, largely due to its distinct stereochemical and physical properties. mdpi.com Unlike more flexible, larger cycloalkanes, the cyclobutane core possesses a rigid, puckered conformation. pharmablock.com This rigidity is a direct consequence of its significant ring strain, which influences its chemical behavior and makes it a valuable component in molecular design. fiveable.me

The strain energy of cyclobutane is approximately 26.3 kcal/mol, second only to cyclopropane (B1198618) among saturated monocarbocycles. nih.gov This inherent strain results in bond angles of about 88°, a significant deviation from the ideal tetrahedral angle of 109.5°, and C-C bond lengths that are slightly elongated to 1.56 Å. fiveable.menih.gov This strained arrangement makes the ring susceptible to ring-opening reactions under certain conditions, providing unique synthetic pathways. fiveable.me

However, the cyclobutane ring is also relatively inert under many physiological conditions, a feature that has made it increasingly popular in medicinal chemistry. nih.govnih.gov Its defined three-dimensional structure allows it to act as a conformationally restricted scaffold, locking key pharmacophore groups in specific spatial orientations. nih.govru.nl This can enhance a drug candidate's potency and selectivity for its biological target. pharmablock.com Furthermore, the cyclobutane motif is often used as a bioisostere for other chemical groups, such as alkenes, to prevent unwanted cis/trans isomerization and improve metabolic stability. nih.govru.nl Its non-planar structure can also reduce the planarity of a molecule, which can be advantageous for improving pharmacokinetic properties. nih.gov While rare, the cyclobutane moiety is found in a number of natural products, highlighting its biological relevance. nih.govru.nlresearchgate.net

| Property | Value | Significance |

|---|---|---|

| Ring Strain Energy | ~26.3 kcal/mol | High reactivity in certain synthetic transformations; influences conformation. nih.gov |

| C-C-C Bond Angle | ~88° | Significant deviation from the ideal 109.5°, contributing to angle strain. nih.gov |

| C-C Bond Length | ~1.56 Å | Longer than in unstrained alkanes, a result of non-bonding repulsions. nih.gov |

| Conformation | Puckered (Folded) | Reduces torsional strain, leading to a defined 3D structure. pharmablock.comnih.gov |

Importance of Amide and Aminoethyl Moieties in Advanced Organic Synthesis

The amide and aminoethyl groups are fundamental components in the toolkit of organic synthesis, each imparting distinct and crucial functionalities to a molecule.

The amide bond is one of the most important functional groups in both chemistry and biology. pulsus.compulsus.comresearchgate.net It forms the backbone of peptides and proteins and is present in approximately 25% of all pharmaceutical drugs. nih.gov The stability of the amide bond is attributed to resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double-bond character to the C-N bond. mdpi.com This resonance results in a planar geometry and restricts rotation, a key factor in determining the secondary structure of proteins.

In synthetic and supramolecular chemistry, the amide group is a powerful tool for constructing ordered assemblies. Its ability to act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen) allows for the formation of strong, directional, and predictable hydrogen-bonding networks. nih.gov These interactions are fundamental to molecular recognition, self-assembly processes, and the development of functional materials like polymers and gels. pulsus.comresearchgate.net

The aminoethyl moiety, –CH₂CH₂NH₂, provides two key features: a flexible ethylene (B1197577) linker and a reactive primary amine. The primary amine is a nucleophilic center and a base, allowing it to participate in a vast array of chemical transformations. libretexts.org It can be acylated, alkylated, and used in the formation of imines and other nitrogen-containing heterocycles. libretexts.org The presence of this primary amine allows for post-synthetic modification, enabling the attachment of other functional units, polymers, or reporter groups. In the context of supramolecular chemistry, the amino group can be protonated to form an ammonium (B1175870) cation, introducing pH-responsiveness into a system. researchgate.netresearchgate.net This allows for the controlled assembly and disassembly of supramolecular structures based on environmental pH.

| Property | Typical Value | Significance |

|---|---|---|

| C-N Bond Length | ~1.33 Å | Shorter than a typical C-N single bond due to resonance. mdpi.com |

| Geometry | Trigonal Planar | Restricted rotation around the C-N bond influences molecular shape. mdpi.com |

| Hydrogen Bonding | Acts as H-bond donor (N-H) and acceptor (C=O) | Crucial for protein structure and designing self-assembling supramolecular systems. nih.gov |

| Reactivity | Generally stable and unreactive | Resistant to hydrolysis, making it a robust linking group in many applications. libretexts.org |

Current Research Landscape Pertaining to N 2 Aminoethyl Cyclobutanecarboxamide Within Synthetic and Supramolecular Chemistry

Strategic Approaches to Cyclobutanecarboxamide (B75595) Scaffold Construction

The construction of the cyclobutanecarboxamide scaffold, the central structural motif, presents significant challenges due to the inherent ring strain of the four-membered carbocycle. nih.gov However, innovative catalytic and photochemical methods have been developed to address these difficulties.

Catalytic Transformations of Cyclobutanols to Cyclobutanecarboxamides

A prominent strategy for synthesizing cyclobutanecarboxamides involves the palladium-catalyzed aminocarbonylation of readily available cyclobutanols. nih.gov This method is advantageous as it preserves the cyclobutane core, which can be susceptible to ring-opening reactions under harsh conditions. nih.gov The regioselectivity of this transformation, yielding either 1,1- or 1,2-substituted cyclobutanecarboxamides, can be controlled by the choice of ligand. nih.gov This ligand-controlled regiodivergent approach offers a versatile and efficient route to a variety of substituted cyclobutanecarboxamides with good functional group compatibility and high stereoselectivity. nih.gov

Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in the ring-opening of cyclobutanols to form other valuable organic structures. nih.govsemanticscholar.org However, the development of catalytic systems that maintain the integrity of the cyclobutane ring during functionalization is a key advancement. nih.gov Iridium-catalyzed C-C bond activation has also been explored for the enantioselective cleavage of cyclobutanols, highlighting the diverse reactivity of these precursors. nih.gov

Photochemical [2+2] Cycloaddition as a Route to Functionalized Cyclobutanes

Photochemical [2+2] cycloaddition reactions represent one of the most direct and atom-economical methods for the synthesis of cyclobutane rings. researchgate.netacs.orgacs.org This approach involves the light-induced reaction of two alkene components to form a cyclobutane derivative. researchgate.net Historically, these reactions often required high-energy UV light, which could limit functional group tolerance and scalability. nih.gov

Modern advancements have led to the use of visible-light-mediated energy transfer and photoredox catalysis, which offer milder reaction conditions. nih.gov Organic cyanoarene photocatalysts, for instance, can facilitate the [2+2] cycloaddition of electron-deficient styrenes to produce valuable cyclobutane products. nih.gov Transition metal salts, particularly copper(I) salts, can also be used to excite alkenes with visible light, enabling their participation in [2+2] cycloaddition reactions. researchgate.net These methods provide access to a wide range of functionalized cyclobutanes that can serve as precursors to this compound and its analogues. nih.gov

| Method | Key Features | Advantages |

| Catalytic Aminocarbonylation of Cyclobutanols | Palladium catalysis, Ligand-controlled regioselectivity | Preserves cyclobutane ring, High stereoselectivity, Good functional group compatibility nih.gov |

| Photochemical [2+2] Cycloaddition | Light-induced reaction of alkenes, Visible-light photocatalysis | Direct and atom-economical, Access to diverse functionalized cyclobutanes researchgate.netacs.orgnih.gov |

Introduction and Functionalization of the N-(2-Aminoethyl) Moiety

Once the cyclobutanecarboxamide scaffold is constructed, the next critical step is the introduction and functionalization of the N-(2-aminoethyl) side chain. This is typically achieved through amide bond formation and selective nitrogen functionalization reactions.

Amide Bond Formation via Coupling Reactions with Cyclobutanecarboxylic Acid Derivatives

The formation of the amide bond is a cornerstone of this synthetic process, linking the cyclobutane core to the aminoethyl moiety. This is most commonly achieved through the condensation of a cyclobutanecarboxylic acid derivative with an appropriate amine. hepatochem.com To facilitate this reaction, the carboxylic acid is typically activated using a coupling reagent. luxembourg-bio.comgrowingscience.com

A wide array of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium/aminium salts such as HATU. luxembourg-bio.comgrowingscience.com The choice of coupling reagent and reaction conditions is crucial to ensure high yields and avoid side reactions. luxembourg-bio.com The mechanism generally involves the activation of the carboxylic acid to form a reactive intermediate, such as an O-acylisourea or an active ester, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.comresearchgate.net

Selective Amination and Alkylation Reactions on Relevant Precursors

Selective amination and alkylation reactions are essential for introducing the N-(2-aminoethyl) group and for the synthesis of more complex derivatives. The direct alkylation of amines can be challenging due to the potential for overalkylation, as the nucleophilicity of the nitrogen atom often increases with each successive alkylation. nih.gov

To overcome this, various strategies have been developed, including the use of ammonia (B1221849) surrogates like N-aminopyridinium salts. nih.govchemrxiv.org These reagents allow for a self-limiting alkylation process, enabling the selective synthesis of secondary amines. nih.gov Other methods involve the use of protecting groups on the nitrogen atom to control its reactivity during alkylation steps. For example, sulfonamide protection enhances the acidity of the N-H bond, allowing for selective deprotonation and subsequent alkylation. monash.edu Catalytic methods, such as iridium- and ruthenium-catalyzed N-alkylation of amines using alcohols as alkylating agents, also provide efficient and selective routes to N-functionalized products. organic-chemistry.org

| Reaction Type | Reagents/Methods | Key Considerations |

| Amide Bond Formation | Coupling reagents (DCC, DIC, HATU) | Activation of carboxylic acid, Avoidance of side reactions luxembourg-bio.comgrowingscience.com |

| Selective Amination/Alkylation | N-aminopyridinium salts, Sulfonamide protecting groups, Catalytic N-alkylation | Control of overalkylation, Regioselectivity nih.govmonash.edu |

Chemoselective and Regioselective Synthesis of this compound Derivatives

The synthesis of specific derivatives of this compound often requires precise control over the chemoselectivity and regioselectivity of the reactions. This is particularly important when multiple reactive functional groups are present in the starting materials or intermediates.

For instance, in the synthesis of complex molecules, it is often necessary to selectively react one functional group in the presence of others. This can be achieved through the careful choice of reagents, catalysts, and reaction conditions. The regioselective alkylation of dianions of β-ketoesters, for example, allows for the controlled formation of specific isomers of functionalized tetrahydrofurans, demonstrating the power of regioselective synthesis.

In the context of this compound derivatives, regioselective reactions of N-(aminoethyl)ureas with dicarbonyl compounds have been studied to control the formation of specific substituted glycolurils. researchgate.net The structure of the reactants was found to significantly influence the regioselectivity of the reaction. researchgate.net Such principles of chemoselective and regioselective control are paramount in the design of synthetic routes to novel and structurally complex analogues of the target compound.

Ligand-Controlled Regiodivergent Aminocarbonylation Strategies

A significant advancement in the synthesis of cyclobutanecarboxamides involves the palladium-catalyzed aminocarbonylation of readily available cyclobutanols. This methodology is particularly powerful as it allows for the regioselective formation of either 1,1- or 1,2-substituted cyclobutanecarboxamides, with the outcome being controlled by the choice of ligand.

The challenge in the chemistry of cyclobutanols lies in their propensity to undergo ring-opening reactions due to high ring strain. However, recent studies have demonstrated that with a suitable catalytic system, the cyclobutane core can be maintained intact during functionalization. The key to controlling the regioselectivity of the aminocarbonylation reaction is the bite angle of the bisphosphine ligands used in the palladium catalytic system.

Initial investigations into the aminocarbonylation of cyclobutanol (B46151) with aniline (B41778) hydrochloride revealed that ligands with a bite angle of less than 104° were ineffective in producing the desired carbonylation products. The use of Xantphos, a ligand with a bite angle of 111°, resulted in the formation of the 1,1-disubstituted product in a 44% yield, with only trace amounts of the 1,2-disubstituted isomer. louisville.edu This discovery paved the way for a ligand-controlled regiodivergent synthesis.

Further optimization has led to highly selective methods for producing either the 1,1- or 1,2-substituted cyclobutanecarboxamides. This strategy exhibits good functional group compatibility and high stereoselectivity, providing a versatile route to a variety of substituted cyclobutane structures. louisville.eduresearchgate.net The ability to rapidly install a conformationally restricted cyclobutane scaffold is of great value for the synthesis of novel pharmaceutical candidates. louisville.edu

| Ligand | Bite Angle (°) | Major Product | Selectivity (1,1- vs 1,2-) |

| Xantphos | 111 | 1,1-disubstituted | High for 1,1 |

| dppf | 99 | No reaction | - |

| dppe | 86 | No reaction | - |

| Custom Ligand A | >111 | 1,1-disubstituted | Very High for 1,1 |

| Custom Ligand B | <100 | 1,2-disubstituted | High for 1,2 |

Palladium-Catalyzed C(sp³)–H Functionalization of Strained Carbocycles

Another powerful strategy for the synthesis of functionalized cyclobutane derivatives is the palladium-catalyzed C(sp³)–H functionalization of strained carbocycles. This approach allows for the direct introduction of aryl groups onto the cyclobutane ring, a transformation that is challenging to achieve through traditional methods. These reactions are often guided by a directing group within the substrate, which positions the catalyst in proximity to the C-H bond to be functionalized.

For the synthesis of analogues of this compound, carboxamides and tertiary alkylamines have been successfully employed as directing groups. bohrium.comnih.gov The use of native tertiary alkylamines as directing groups is particularly advantageous as it avoids the need for the introduction and subsequent removal of an auxiliary directing group. bohrium.com

A key development in this area is the use of N-acyl amino acid ligands, which can control the enantioselectivity of the C-H activation process. bohrium.comnih.gov This is crucial for the synthesis of chiral cyclobutane derivatives, which are often required for biological activity. The ligand plays a multifaceted role, not only inducing asymmetry but also promoting the desired γ-C–H activation over competing pathways. bohrium.com

Computational studies have provided insight into the mechanism of these reactions, revealing that the N-acyl amino acid ligand orients the substrate in a way that facilitates the C-H cleavage event. bohrium.com This methodology has been successfully applied to the enantioselective arylation of both aminomethyl-cyclopropanes and -cyclobutanes with aryl boronic acids, yielding functionalized products as single diastereomers with excellent enantiomeric ratios. nih.gov

| Directing Group | Ligand | Functionalization | Key Features |

| N-Arylcarboxamide | N-acetyl amino acid | C(sp³)-H Arylation | Enantioselective, high diastereoselectivity |

| Tertiary Alkylamine | N-acetyl-t-leucine | γ-C(sp³)-H Arylation | Avoids auxiliary directing groups, enantioselective |

| Carboxylic Acid | Mono-protected amino acid | C(sp³)-H Arylation | Broad substrate scope |

| Oxime | Chiral ligand | C(sp³)-H Functionalization | Enantioselective |

Derivatization Strategies for Structural Modulation and Enhanced Utility

Once the core this compound scaffold is synthesized, further derivatization can be employed to fine-tune its chemical and biological properties. These modifications can be targeted at either the N-terminal aminoethyl group or other positions on the molecule to tailor its reactivity and application.

N-Terminal Derivatization Approaches for Aminoethyl Functional Groups

The primary amine of the aminoethyl group is a versatile handle for a wide range of chemical modifications. Standard peptide coupling methods can be used to introduce various substituents, thereby modulating the steric and electronic properties of this part of the molecule.

One common approach is acylation , where the N-terminal amine is reacted with an activated carboxylic acid, acid chloride, or anhydride (B1165640) to form a new amide bond. This is a robust method for introducing a wide array of functional groups. For instance, derivatization with 4-amidinobenzoic acid has been shown to enhance fragmentation in mass spectrometry, aiding in structural elucidation. nih.gov

Amidination is another useful derivatization strategy. Reagents such as S-methyl thioacetimidate (SMTA) can convert the primary amine into an amidine. This modification has been utilized in proteomics to identify the N-termini of proteins and can be applied to smaller molecules to alter their basicity and hydrogen bonding capabilities. nih.gov

Reductive amination with aldehydes or ketones provides a route to N-alkylated derivatives. For example, derivatization with 4-formyl-benzenesulfonic acid via reductive amination has been used to introduce a sulfonic acid group, which can improve the ionization efficiency in mass spectrometry. dtu.dk

These N-terminal derivatization strategies offer a powerful toolkit for creating a library of this compound analogues with diverse functionalities.

| Derivatization Method | Reagent Type | Resulting Functional Group | Potential Application |

| Acylation | Activated Carboxylic Acids | Amide | Modulation of biological activity, improved MS fragmentation |

| Amidination | S-methyl thioacetimidate (SMTA) | Amidine | Altered basicity, protein identification techniques |

| Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amine | Introduction of alkyl or aryl groups, improved MS ionization |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Altered solubility and electronic properties |

General Chemical Derivatization for Tailored Reactivity and Specific Applications

Beyond the N-terminal amine, other parts of the this compound molecule can be modified to achieve specific therapeutic or diagnostic goals.

The amide bond itself can be a target for derivatization. For instance, the synthesis of N-substituted benzamide (B126) derivatives has been explored to develop compounds with antitumor activity. nih.gov This suggests that modification of the amide nitrogen or the cyclobutane ring could be a fruitful avenue for discovering new bioactive molecules.

Furthermore, derivatization of the aminoethyl moiety has been shown to be a successful strategy for developing compounds with specific pharmacological activities. For example, N-substituted 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinediones have been synthesized and identified as novel class III antiarrhythmic agents. nih.gov Similarly, the synthesis of aminoethyl-substituted piperidines has led to the discovery of potent σ1 receptor ligands with antiproliferative properties. researchgate.net These examples highlight the potential of modifying the aminoethyl group to target specific biological pathways.

The cyclobutane ring can also be functionalized. While challenging, C-H functionalization strategies, as discussed in section 2.3.2, can be considered a form of derivatization that allows for the introduction of substituents directly onto the carbocyclic core. This can be used to modulate the lipophilicity, metabolic stability, and binding interactions of the molecule.

The choice of derivatization strategy will ultimately depend on the desired application, whether it is to improve analytical properties, enhance biological activity, or probe molecular interactions.

Mechanistic Insights into Cyclobutane Ring Reactivity and Stability

The cyclobutane ring is a four-membered carbocycle characterized by significant ring strain, which profoundly influences its reactivity and stability. libretexts.org This strain arises from two primary factors: angle strain and torsional strain.

Angle Strain: The ideal bond angle for sp³ hybridized carbon atoms is 109.5°. libretexts.org In a planar cyclobutane, the internal C-C-C bond angles would be 90°, leading to substantial deviation from the ideal geometry. To alleviate some of this strain, the cyclobutane ring adopts a puckered or folded conformation, which slightly reduces the bond angles to around 88°. nih.gov While this puckering relieves some torsional strain, the angle strain remains a dominant feature. nih.gov

The total strain energy of cyclobutane is approximately 26.3 kcal/mol, making it significantly more strained than cyclopentane (B165970) (7.1 kcal/mol) and cyclohexane (B81311) (which is virtually strain-free), but slightly less strained than cyclopropane (B1198618) (28.1 kcal/mol). nih.gov This inherent strain makes the cyclobutane ring susceptible to ring-opening reactions under conditions that would not affect larger cycloalkanes. pharmaguideline.com Reactions involving thermolysis, photolysis, and certain catalytic processes (e.g., hydrogenation with Ni or Pt catalysts) can lead to the cleavage of the C-C bonds of the ring to form more stable acyclic structures. pharmaguideline.comresearchgate.net Despite this inherent strain, cyclobutanes are generally stable at room temperature and can be handled in a laboratory setting. researchgate.net The reactivity of the cyclobutane ring in this compound is a balance between its inherent strain energy and the electronic effects of the carboxamide substituent.

| Cycloalkane | Ring Size | Strain Energy (kcal/mol) | Heat of Combustion per CH₂ (kJ/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 28.1 | 697 |

| Cyclobutane | 4 | 26.3 | 686 |

| Cyclopentane | 5 | 7.1 | 664 |

| Cyclohexane | 6 | ~0 | 659 |

Investigation of Amide and Amine Reactivity in Defined Chemical Transformations

The this compound molecule possesses both an amide and a primary amine, functional groups with distinct and contrasting reactivities.

Amine Reactivity: The primary amine (-NH₂) group contains a nitrogen atom with a lone pair of electrons, making it nucleophilic and basic. quora.com Amines readily react with electrophiles, such as alkyl halides (alkylation) and acyl chlorides (acylation), and can be protonated by acids to form ammonium (B1175870) salts. The nucleophilicity of the primary amine in this molecule is a key site for derivatization.

Amide Reactivity: In contrast to the amine, the amide group is significantly less reactive towards nucleophilic attack. chemistrysteps.comnih.gov This reduced reactivity is a result of amidic resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl (C=O) group. nih.gov This resonance has two major consequences:

It reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. chemistrysteps.com

It imparts a partial double-bond character to the C-N bond, restricting rotation and making the amide planar.

Amides are generally stable functional groups and require more forcing conditions for reactions like hydrolysis (cleavage of the amide bond) compared to esters or acid chlorides. chemistrysteps.com Hydrolysis can be achieved under strong acidic or basic conditions.

Another important distinction lies in the acidity of the N-H bonds. The N-H bonds of an amide are significantly more acidic (pKa ≈ 17 for acetamide) than the N-H bonds of an amine (pKa ≈ 38 for ammonia). masterorganicchemistry.com This is because the negative charge of the conjugate base (an amidate) is stabilized by delocalization onto the adjacent electronegative oxygen atom. masterorganicchemistry.com

| Functional Group | Characteristic | Typical pKa of N-H | Reactivity Profile |

|---|---|---|---|

| Amine (Primary) | Basic, Nucleophilic | ~35-40 | Reacts readily with electrophiles and acids. |

| Amide (Secondary) | Neutral, Poor Nucleophile | ~17-18 | Resonance stabilized; resistant to nucleophilic attack. |

Catalytic Reaction Mechanism Studies Pertinent to this compound Synthesis and Derivatization

The synthesis and further functionalization of this compound can be achieved through various catalytic methods that target its specific structural components.

Synthesis: The formation of the core structure involves creating the cyclobutane ring and the amide bond.

Cyclobutane Synthesis: Catalytic approaches to construct the cyclobutane motif often involve [2+2] cycloaddition reactions. researchgate.net For instance, the photochemical or transition-metal-catalyzed cycloaddition of two alkene units can form the four-membered ring. Other methods include palladium-catalyzed cyclobutanation via 1,4-palladium migration followed by intramolecular coupling. researchgate.net

Amide Bond Formation: The amide bond is typically formed by the coupling of a carboxylic acid (cyclobutanecarboxylic acid) and an amine (ethylenediamine). While this can be done by direct thermal dehydration, the conditions are harsh. Catalytic methods offer milder and more efficient alternatives. Carbodiimide-mediated coupling, using reagents like N,N'-dicyclohexylcarbodiimide (DCC), is a common strategy. masterorganicchemistry.com The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond under neutral pH conditions. masterorganicchemistry.com

Derivatization: Catalytic reactions can be employed to selectively modify the this compound molecule.

Amine Functionalization: The primary amine can be selectively functionalized using various catalytic reactions. For example, reductive amination allows for the introduction of alkyl groups by reacting the amine with an aldehyde or ketone in the presence of a reducing agent.

C-H Functionalization: Modern synthetic chemistry has seen the rise of catalytic C-H functionalization, which could potentially be applied to the cyclobutane ring. Transition metal catalysts (e.g., based on palladium, rhodium, or iridium) can selectively activate C-H bonds and enable the introduction of new functional groups, although selectivity between the different C-H bonds on the cyclobutane ring could be a challenge.

Mechanistic studies of these catalytic cycles are essential for optimizing reaction conditions, controlling stereochemistry, and expanding the synthetic utility of molecules containing the this compound motif.

Computational and Theoretical Chemistry Studies of N 2 Aminoethyl Cyclobutanecarboxamide

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. catalysis.blog DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. researchgate.netscispace.com These calculations provide a detailed picture of electron distribution, which dictates the molecule's reactivity, stability, and intermolecular interactions. mdpi.com

Electronic Structure and Molecular Orbital Analysis

DFT calculations are employed to determine the electronic properties of N-(2-Aminoethyl)cyclobutanecarboxamide. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. In this compound, the electronegative oxygen and nitrogen atoms of the carboxamide group are expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine and amide groups would represent regions of positive potential (electron-poor).

| Property | Calculated Value (Example) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | +1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates high kinetic stability |

| Dipole Moment | 3.8 D | Reflects overall molecular polarity |

Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure of this compound is complex due to the puckered nature of the cyclobutane (B1203170) ring and the rotational freedom of the side chain. nih.govmasterorganicchemistry.com The cyclobutane ring is not planar but adopts a folded or "puckered" conformation to relieve torsional strain. nih.govresearchgate.net This results in two distinct positions for substituents: axial and equatorial.

Computational conformational analysis involves scanning the potential energy surface to identify stable conformers. lumenlearning.com For this compound, this would involve rotating the bonds in the side chain and considering both axial and equatorial attachments to the cyclobutane ring. Studies on similar molecules like cyclobutanecarboxylic acid have used DFT (e.g., B3LYP/aug-cc-pVTZ level) to explore these potential energy surfaces and identify the most stable geometric isomers. researchgate.net The relative energies of these conformers determine their population at equilibrium. It is generally expected that the bulkier N-(2-Aminoethyl)carboxamide substituent would preferentially occupy the equatorial position to minimize steric hindrance. lumenlearning.com

Tautomerism, specifically the amide-imidol equilibrium, is another aspect that can be studied computationally. DFT calculations can predict the relative energies of the amide and imidic acid tautomers, providing insight into which form is more stable under different conditions.

Molecular Mechanics (MM) and Force Field Parameterization for Cyclobutane Systems

While QM methods are highly accurate, their computational cost can be prohibitive for large systems or long simulations, such as those used in molecular dynamics (MD). researchgate.net Molecular mechanics (MM) offers a more efficient alternative by using a classical mechanical model (a "force field") to describe the energy of a molecule.

A significant challenge for MM studies of this compound is the accurate representation of the strained cyclobutane ring. Standard force fields may lack specific parameters for such systems. uni-paderborn.de Therefore, developing custom force field parameters is often necessary. researchgate.netcresset-group.com

The parameterization process typically involves:

Geometry Optimization: High-level QM calculations (e.g., DFT) are performed on the molecule or representative fragments to obtain accurate bond lengths, angles, and dihedral angles. researchgate.net

Derivation of Bonded Parameters: Force constants for bonds and angles are derived by fitting them to vibrational frequencies calculated at the QM level. Torsional parameters, which are crucial for describing conformational energies, are optimized to reproduce the QM-calculated potential energy surface for bond rotation. researchgate.netarxiv.org

Charge Derivation: Partial atomic charges are calculated to model electrostatic interactions, often using methods that fit the charges to the QM-calculated electrostatic potential.

Recent approaches also utilize modern data-driven techniques, where machine learning models like graph neural networks are trained on large QM datasets to predict force field parameters for a wide range of molecules. arxiv.org

Table 2: Workflow for Force Field Parameterization of Cyclobutane Systems

| Step | Methodology | Objective |

|---|---|---|

| 1. Fragmentation | Isolate the cyclobutane ring and key functional groups into smaller, manageable fragments. | Reduce computational cost of high-level QM calculations. |

| 2. QM Calculations | Perform geometry optimization and frequency calculations (e.g., using DFT) on each fragment. researchgate.net | Obtain reference data for equilibrium geometries and vibrational modes. |

| 3. Torsional Scans | Systematically rotate dihedral angles of interest and calculate the QM energy at each step. | Generate a reference potential energy profile for conformational changes. |

| 4. Parameter Fitting | Adjust MM parameters (force constants, dihedral terms, charges) to reproduce the QM-derived data. | Ensure the MM force field accurately models the molecule's structure and energetics. |

| 5. Validation | Run MD simulations using the new parameters and compare results to experimental data or further QM calculations. | Confirm the accuracy and transferability of the new force field. |

Computational Approaches to Mechanistic Pathway Prediction and Validation

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of synthetic pathways, and understanding chemical transformations. catalysis.blogcecam.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energies, which are critical for predicting reaction rates. mdpi.com

For this compound, these methods could be applied to:

Predicting Synthetic Routes: Evaluating the energy barriers for different proposed synthetic steps to form the amide bond or construct the cyclobutane ring. This allows for the in silico screening of reaction conditions and catalysts to find the most efficient pathway.

Understanding Reactivity: Investigating reactions involving the compound, such as its hydrolysis. For instance, DFT calculations on the hydrolysis of a cyclobutane-fused lactone have been used to compare different mechanistic pathways (e.g., AAC2 vs. AAL1), revealing the most energetically favorable route. mdpi.com A similar approach could predict the stability of this compound under various pH conditions.

The integration of machine learning with physics-based computational methods is also advancing the field of reaction prediction, enabling the discovery of novel reaction pathways in unexplored chemical spaces. cecam.orgatomfair.com

In Silico Design and Optimization of this compound Analogues

In silico (computer-aided) drug design is a cornerstone of modern medicinal chemistry, used to design and optimize lead compounds. researchgate.net Starting with a core structure like this compound, computational tools can be used to design analogues with improved properties, such as enhanced binding affinity to a biological target or better pharmacokinetic profiles. nih.govnih.gov

The typical workflow involves:

Virtual Library Generation: Creating a large set of virtual analogues by systematically modifying the parent molecule's structure (e.g., substituting different groups on the cyclobutane ring or altering the side chain).

Molecular Docking: Simulating the binding of these analogues to the active site of a target protein. nih.gov Docking programs predict the preferred binding orientation and calculate a scoring function to estimate binding affinity.

ADME Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the most promising analogues. nih.govrsc.org This helps to filter out candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.

This iterative process of design, computational evaluation, and refinement allows for the rapid identification of a small number of high-potential candidates for chemical synthesis and further experimental testing. researchgate.netmdpi.com

Supramolecular Chemistry and Molecular Recognition of N 2 Aminoethyl Cyclobutanecarboxamide

Theoretical Models for Supramolecular InteractionsNo computational or theoretical models have been published that specifically describe the supramolecular interactions of N-(2-Aminoethyl)cyclobutanecarboxamide.

Until research is conducted and published on this specific compound, a detailed and scientifically accurate article as per the requested outline cannot be provided.

Advanced Analytical Methodologies for the Characterization and Analysis of N 2 Aminoethyl Cyclobutanecarboxamide

High-Resolution Chromatographic Techniques

Chromatographic methods are fundamental for the separation and quantification of N-(2-Aminoethyl)cyclobutanecarboxamide from related substances and impurities. High-resolution techniques offer superior separation efficiency and sensitivity.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

The development of a robust High-Performance Liquid Chromatography (HPLC) method is essential for routine analysis and quality control. A typical method for a polar compound like this compound involves reversed-phase chromatography.

Method Development: A suitable HPLC method would likely employ a C18 stationary phase, which provides excellent retention for compounds with moderate polarity. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. scielo.br Due to the presence of a primary amine, which can cause peak tailing on silica-based columns, an acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase. This ensures the amine is protonated, leading to improved peak shape and reproducibility. Detection is commonly achieved using a UV detector, as the amide bond exhibits absorbance at low wavelengths (around 200-220 nm).

Method Validation: Once developed, the method must be validated according to International Council on Harmonisation (ICH) guidelines to ensure its reliability. scielo.br Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govnih.gov

| Parameter | Typical Acceptance Criteria | Hypothetical Finding for this compound Method |

| Specificity | The analyte peak is free from interference from placebo, impurities, or degradation products. | The method demonstrates baseline separation of the main peak from known impurities. |

| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 over the concentration range of 1-100 µg/mL. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Average recovery of 99.5% across three concentration levels. |

| Precision (% RSD) | Repeatability (Intra-day) RSD ≤ 2.0%; Intermediate Precision (Inter-day) RSD ≤ 2.0% | Intra-day RSD = 0.8%; Inter-day RSD = 1.2%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.08 µg/mL. nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.25 µg/mL. nih.gov |

| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., pH, flow rate). | The method is robust to minor changes in mobile phase composition (±2%) and column temperature (±5°C). scielo.br |

Applications of Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS/MS)

For more demanding analytical challenges, such as impurity profiling and metabolite identification, Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) is the technique of choice. UHPLC utilizes columns with smaller particle sizes (<2 µm), resulting in faster analysis times and significantly improved resolution compared to conventional HPLC.

The HRMS provides highly accurate mass measurements, typically with mass errors below 5 ppm. This accuracy allows for the determination of the elemental composition of the parent compound and its related substances, facilitating their unambiguous identification. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, generating a characteristic fragmentation pattern that serves as a structural fingerprint for confirmation. This technique is invaluable for identifying unknown impurities and degradation products formed during stability studies.

| Ion | Calculated Exact Mass (C₇H₁₅N₂O⁺) | Observed Mass (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | 143.1184 | 143.1182 | -1.4 |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the elucidation and confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The cyclobutane (B1203170) protons would appear as complex multiplets in the aliphatic region. The protons of the ethyl bridge would show characteristic splitting patterns, and the exchangeable protons of the amide (NH) and amine (NH₂) groups would typically appear as broad singlets.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom, including the carbonyl carbon of the amide group at a characteristic downfield shift (~170-180 ppm).

2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the ethyl and cyclobutyl fragments. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of all ¹H and ¹³C signals.

| Atom Position (Hypothetical) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Amide) | - | ~175 |

| NH (Amide) | ~7.5 (broad s) | - |

| CH (Cyclobutane, adjacent to C=O) | ~2.8 (m) | ~45 |

| CH₂ (Cyclobutane) | ~1.8-2.2 (m) | ~20-30 |

| CH₂ (adjacent to amide NH) | ~3.3 (q) | ~40 |

| CH₂ (adjacent to NH₂) | ~2.9 (t) | ~42 |

| NH₂ (Amine) | ~1.5 (broad s) | - |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. msu.edu It is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The covalent bonds within a molecule are not static; they undergo various stretching and bending vibrations. libretexts.org The frequencies of these vibrations are unique to the type of bond and the functional group it belongs to, providing a molecular "fingerprint."

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Primary Amine (NH₂) | 3300-3500 (two bands) |

| N-H Stretch | Secondary Amide (N-H) | 3250-3450 |

| C-H Stretch | Aliphatic (sp³ C-H) | 2850-3000 |

| C=O Stretch (Amide I) | Amide | 1630-1680 |

| N-H Bend (Amide II) | Amide | 1510-1570 |

| C-N Stretch | Amine/Amide | 1020-1250 |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. The primary chromophore in this compound is the amide functional group. It undergoes a π → π* transition, which typically results in a strong absorption band in the far UV region, generally below 220 nm.

This compound is not inherently fluorescent, as it lacks an extensive conjugated system or a rigid aromatic structure. However, fluorescence spectroscopy can be a powerful tool for studying its interaction and complexation with other molecules, such as metal ions. For such studies, the compound could be derivatized with a fluorescent tag. Alternatively, changes in the fluorescence of a binding partner upon complexation with this compound could be monitored to determine binding affinities and stoichiometry.

Applications of N 2 Aminoethyl Cyclobutanecarboxamide in Contemporary Organic Synthesis and Materials Science

Role as Versatile Building Blocks and Intermediates in Fine Chemical Synthesis

N-(2-Aminoethyl)cyclobutanecarboxamide is a promising building block for the synthesis of fine chemicals due to the presence of two reactive functional groups: a primary amine and an amide. researchgate.net The primary amino group can readily undergo a variety of chemical transformations, including N-alkylation, N-acylation, and reductive amination, allowing for the introduction of diverse substituents. The amide bond, while generally stable, can be cleaved under specific conditions or can participate in intramolecular reactions.

The cyclobutane (B1203170) ring itself imparts a degree of conformational rigidity to the molecule, which can be advantageous in the design of bioactive compounds. nih.gov The synthesis of derivatives of this compound can lead to a wide array of molecules with potential applications in medicinal chemistry and agrochemicals. For instance, the primary amine can be used as a handle to attach the cyclobutane scaffold to other molecular fragments, while the amide can be modified to fine-tune the electronic and steric properties of the final compound.

The general synthetic utility of cyclobutane derivatives is well-established in organic synthesis. researchgate.net They can serve as precursors to other ring systems through ring-expansion or ring-opening reactions. While specific examples involving this compound are not extensively documented in the literature, the known reactivity of its constituent functional groups suggests its potential as a valuable intermediate.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Primary Amine | N-Alkylation | Secondary or tertiary amines |

| N-Acylation | Amides, sulfonamides, ureas | |

| Reductive Amination | Secondary amines | |

| Amide | Hydrolysis | Cyclobutanecarboxylic acid and ethylenediamine (B42938) |

| Reduction | Aminoethylcyclobutylmethylamine |

Utility in Catalyst Design and Immobilization on Heterogeneous Supports

The bifunctional nature of this compound makes it an interesting candidate for the design of novel ligands for catalysis and for the immobilization of catalysts on solid supports. The primary amine can act as a coordination site for a variety of metal centers, while the amide group can provide a secondary coordination sphere or participate in hydrogen bonding interactions that can influence the selectivity and activity of the catalyst.

Furthermore, the amino group provides a convenient anchor for grafting the molecule onto solid supports such as silica (B1680970), alumina, or polymers. This immobilization is a key strategy in heterogeneous catalysis, as it facilitates catalyst separation and recycling, which is crucial for developing sustainable chemical processes. Once immobilized, the cyclobutane scaffold can serve as a rigid spacer, positioning the catalytically active metal center away from the support surface and potentially improving its accessibility to substrates.

While direct applications of this compound in catalysis are yet to be widely reported, the principles of ligand design and catalyst immobilization suggest its potential in this area. The combination of a rigid scaffold and a versatile coordinating group could be exploited in the development of new catalysts for a range of organic transformations.

Incorporation into Advanced Functional Materials (e.g., Surface Modification Agents, Polymeric Structures)

The unique structural characteristics of this compound make it a candidate for incorporation into advanced functional materials. The primary amino group can be used to modify the surface of various materials, imparting new properties such as altered hydrophilicity, improved biocompatibility, or the ability to bind specific molecules. For example, the covalent attachment of this compound to the surface of silica nanoparticles could be used to introduce amino functionalities, which can then be further derivatized.

In the realm of polymer chemistry, this compound can be utilized as a monomer or a cross-linking agent. The primary amine can react with monomers containing, for example, carboxylic acid or epoxide groups to form polyamides or epoxy resins, respectively. The rigid cyclobutane unit incorporated into the polymer backbone would be expected to influence the material's thermal and mechanical properties, potentially leading to materials with enhanced rigidity and thermal stability. made-in-china.com

Table 2: Potential Applications in Functional Materials

| Application Area | Role of this compound | Potential Outcome |

| Surface Modification | Anchoring group via the primary amine | Altered surface properties (e.g., wettability, bio-adhesion) |

| Polymer Synthesis | Monomer or cross-linker | Polymers with modified thermal and mechanical properties |

Design of Conformationally Restricted Scaffolds for Targeted Chemical Research

The cyclobutane ring in this compound provides a conformationally restricted scaffold. nih.gov In medicinal chemistry, the use of such rigid scaffolds is a well-established strategy to pre-organize the pharmacophoric groups of a molecule in a bioactive conformation, which can lead to increased potency and selectivity for a biological target. The defined spatial arrangement of the amino and amide functionalities on the cyclobutane core can be exploited to design molecules that mimic the secondary structures of peptides or other biomolecules.

The synthesis of libraries of compounds based on the this compound scaffold could be a valuable tool in drug discovery programs. By systematically varying the substituents on the amino group and modifying the amide functionality, chemists can explore the structure-activity relationships of new classes of compounds. The inherent rigidity of the cyclobutane ring reduces the entropic penalty upon binding to a receptor, which is a favorable characteristic in the design of potent ligands. nih.gov The use of cyclobutane β-amino acids as building blocks for peptidomimetics highlights the potential of such scaffolds. chemistryviews.org

Q & A

Q. What steps can reconcile conflicting NMR assignments for this compound stereoisomers?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers, followed by NOESY NMR to confirm spatial proximity of protons. X-ray crystallography provides definitive stereochemical assignments, as seen in Boc-protected cyclopentanecarboxylic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.